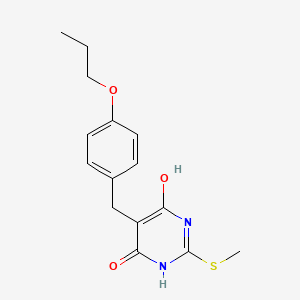
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the pyrimidine family and has potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol are significant. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins in the body. It also has anti-tumor properties and has been found to be effective in treating various types of cancer. Additionally, it has anti-viral properties and has been used to treat diseases such as HIV and hepatitis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol in lab experiments is its unique properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a valuable tool in scientific research. However, one of the limitations of using this compound is its cost. The synthesis of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is complex and expensive, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for the use of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol in scientific research. One of the most significant directions is in the field of medicine. This compound has shown promising results in treating various diseases, and further research is needed to explore its full potential. Additionally, this compound has potential applications in agriculture and industry, and further research is needed to explore these areas.
In conclusion, 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is a chemical compound with unique properties that have potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a valuable tool in medicine, agriculture, and industry. Further research is needed to explore its full potential and to develop new applications for this compound.
Synthesis Methods
The synthesis of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol involves the reaction of 4-propoxybenzyl alcohol, 2,4,5-trichloropyrimidine, and sodium methoxide in methanol. The reaction is carried out at room temperature, and the product is obtained after purification through column chromatography. The yield of the product is approximately 70%.
Scientific Research Applications
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicine. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to be effective in treating diseases such as cancer, HIV, and hepatitis.
properties
IUPAC Name |
4-hydroxy-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-8-20-11-6-4-10(5-7-11)9-12-13(18)16-15(21-2)17-14(12)19/h4-7H,3,8-9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDKAFLVSNAEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methylsulfanyl-5-(4-propoxy-benzyl)-pyrimidine-4,6-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

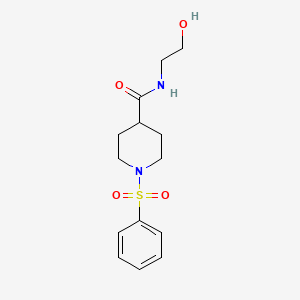
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
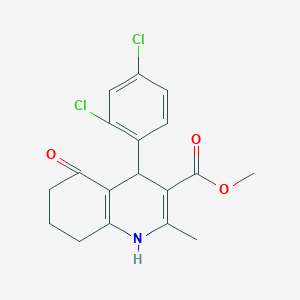



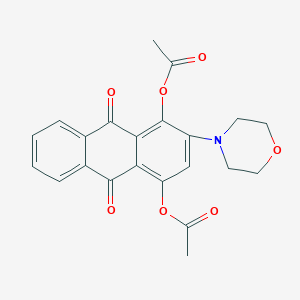

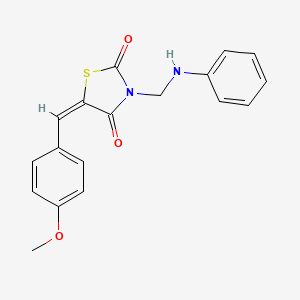
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)

![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)